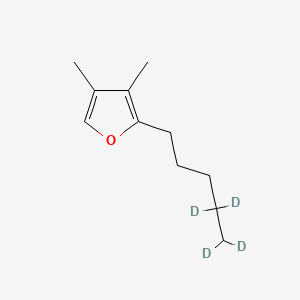![molecular formula C20H30O3 B12380208 (1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[112101,1004,9]hexadec-14-ene-5-carboxylic acid” is a complex organic molecule characterized by its tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.
Functional Group Introduction: Addition of hydroxymethyl and carboxylic acid groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acid groups, while reduction may produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.
Biology
In biological research, the compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of specialty chemicals. Its functional groups can be modified to produce a variety of derivatives with specific properties.
作用机制
The mechanism of action of this compound involves its interactions with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the hydroxymethyl and carboxylic acid groups may enable the compound to form hydrogen bonds with target molecules, influencing their activity.
相似化合物的比较
Similar Compounds
(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid: A similar compound with slight variations in functional groups.
This compound: Another related compound with different ring structures.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15+,16+,18-,19-,20+/m1/s1 |
InChI 键 |
XEQHVCXFKPCQNM-PMHNSBFUSA-N |
手性 SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C(=O)O |
规范 SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)




![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)






